2,4-Dibromophenyl 3-nitrobenzoate
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Overview
Description
2,4-Dibromophenyl 3-nitrobenzoate is an organic compound that features both bromine and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenyl 3-nitrobenzoate typically involves a multi-step process starting from benzene. The first step is the nitration of benzene to introduce the nitro group, followed by bromination to add the bromine atoms. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromophenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of bromine can yield various substituted benzoates .
Scientific Research Applications
2,4-Dibromophenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromophenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromophenyl 4-nitrobenzoate
- 2,4-Dichlorophenyl 3-nitrobenzoate
- 2,4-Dibromophenyl 2-nitrobenzoate
Uniqueness
2,4-Dibromophenyl 3-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and interactions. This compound’s distinct structure allows for unique applications and properties compared to its analogs .
Properties
Molecular Formula |
C13H7Br2NO4 |
---|---|
Molecular Weight |
401.01 g/mol |
IUPAC Name |
(2,4-dibromophenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C13H7Br2NO4/c14-9-4-5-12(11(15)7-9)20-13(17)8-2-1-3-10(6-8)16(18)19/h1-7H |
InChI Key |
FUNBWGYEUWBYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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